[2-(4-Chlorophenyl)pyridin-3-yl]methanol
Description
[2-(4-Chlorophenyl)pyridin-3-yl]methanol (CAS: 1427082-74-3) is a pyridine derivative featuring a 4-chlorophenyl substituent at the pyridine’s 2-position and a hydroxymethyl group at the 3-position. Its molecular formula is C₁₂H₁₀ClNO, with a molecular weight of 219.67 g/mol . This compound is a chiral molecule due to the stereogenic center at the hydroxymethyl group, which may influence its biological activity and synthetic applications.
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C12H10ClNO/c13-11-5-3-9(4-6-11)12-10(8-15)2-1-7-14-12/h1-7,15H,8H2 |
InChI Key |
MHBAXFSKEYPRDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(C=C2)Cl)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Structural Variations: (4-Chlorophenyl)(pyridin-3-yl)methanol shares the same molecular formula as the target compound but differs in substituent positions. The chlorophenyl group is attached to the pyridine’s 3-position via a methylene bridge, whereas in the target compound, it is directly bonded at the 2-position . [2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methanol features an imidazo ring fused to pyridine, increasing rigidity and molecular weight. This structural complexity may enhance binding affinity in biological systems . Pyrimidinecarbonitrile derivatives (e.g., CAS 320417-58-1) replace the pyridine core with pyrimidine and include additional electronegative groups (Cl, CN), altering solubility and reactivity .
- Physicochemical Trends: Melting points correlate with molecular symmetry and rigidity. The imidazo derivative’s higher melting point (204–206°C) compared to simpler pyridines (e.g., 268–287°C for substituted pyridines in ) suggests stronger intermolecular forces . The density of (4-chlorophenyl)(pyridin-3-yl)methanol (1.275 g/cm³) reflects its compact aromatic structure .
Key Observations:
- The target compound’s synthesis may parallel methods in , where 5-phenyl-2-chloro-3-formylpyridine reacts with malononitrile under reflux .
- Imidazo derivatives require harsher conditions (e.g., NaH in THF) for alkylation and cyclization, reflecting their complex heterocyclic systems .
Pharmacological and Functional Comparisons
Key Observations:
- Imidazo[1,2-a]pyridine derivatives exhibit pronounced pharmacological activity, such as CAR agonism, due to their planar, aromatic structures enhancing receptor binding .
- Pyridine derivatives with trifluoromethyl groups (e.g., UDO, UDD) demonstrate efficacy against T. cruzi, suggesting that electron-withdrawing substituents enhance target affinity .
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